molecular formula C20H19NO6S2 B2758936 Methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate CAS No. 496027-94-2

Methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

Cat. No. B2758936
CAS RN: 496027-94-2
M. Wt: 433.49
InChI Key: IAUBLRDIGPEBCU-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Enaminones, which are extremely stable species, form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their structure. For example, the calculated density of a certain thiophene derivative was found to be 1.375 g/cm3 .

Scientific Research Applications

Anticancer Activity

The compound’s structure combines a 3,4,5-trimethoxycinnamamide moiety with a 1,2,3-triazole scaffold. Researchers have synthesized novel derivatives of this compound and evaluated their anticancer potential. Specifically, they prepared 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives through a click reaction . These compounds were characterized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines using the MTT assay. Many of the tested compounds exhibited significant activity against both cancer cell lines.

Antiviral and Antibacterial Properties

Heterocycles based on the 1,2,3-triazole motif have demonstrated antiviral and antibacterial activities . While specific studies on this compound are limited, its triazole component suggests potential in combating viral and bacterial infections.

Biological Activity Modulation

Cinnamic acid derivatives, including those with 3,4,5-trimethoxycinnamamide scaffolds, have attracted attention due to their antioxidant, anti-inflammatory, and antimicrobial properties . The compound’s unique structure may allow for further structural modifications to enhance its biological activity.

Potential as an Antitubercular Agent

1,2,3-Triazole-containing compounds have shown promise as antitubercular agents . Although direct evidence for this specific compound is lacking, its triazole moiety aligns with the desired pharmacological profile.

Structural Modification for Improved Potency

Given the compound’s cinnamic acid backbone, researchers can explore structural modifications to optimize its potency and pharmacokinetics . Natural products often serve as inspiration for drug development, and this compound’s unique features make it an interesting candidate.

Exploration of Analogous Compounds

Analogous compounds with cinnamic acid amides and esters have been used as well-known anticancer agents . Investigating related derivatives could reveal additional applications.

Future Directions

Thiophene derivatives continue to be an active area of research, with scientists exploring their synthesis, properties, and potential applications in various fields . Future research will likely continue to uncover new thiophene derivatives and explore their potential uses.

properties

IUPAC Name

methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S2/c1-24-13-8-11(9-14(25-2)17(13)26-3)18(22)21-19-16(20(23)27-4)12(10-29-19)15-6-5-7-28-15/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUBLRDIGPEBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

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